3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-acetylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-9(17)10-3-2-4-12(5-10)23(20,21)15-6-11(7-15)16-13(18)8-22-14(16)19/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCKQOFMGKJWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxazolidine ring can be synthesized through the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation and solid support methods to enhance the efficiency and yield of the reactions . The use of catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) or halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : The azetidine-sulfonamide group in the target compound distinguishes it from chlorinated (vinclozolin) or alkoxy-substituted (pentoxazone) derivatives. This modification may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or proteases .
- Activity Trends : Vinclozolin and pentoxazone demonstrate that halogenation and bulky substituents correlate with fungicidal/herbicidal potency . The target compound’s acetyl group could similarly influence lipophilicity and membrane permeability.
Azetidine-Containing Analogues
Key Observations:
- The target compound’s oxazolidine-dione core differentiates it from azetidin-2-ones or thiazolidine-diones, which exhibit divergent biological roles (e.g., antiviral vs. fungicidal) .
Research Findings and Data
Structural Stability and Bond Parameters
- Bond Lengths : The oxazolidine-dione ring in the target compound likely adopts bond lengths similar to vinclozolin (C=O: 1.21–1.23 Å; C–N: 1.35–1.38 Å), as observed in crystallographic studies .
- Dihedral Angles : In vinclozolin, the dihedral angle between the oxazolidine ring and phenyl group is 77.55°, suggesting moderate planarity disruption . The target compound’s azetidine-sulfonamide group may further distort this angle, affecting protein interactions.
Biological Activity
The compound 3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H14N2O4S
- Molecular Weight : 298.33 g/mol
Physical Properties
| Property | Value |
|---|---|
| Purity | 95% |
| Physical Form | Solid |
| Storage Temperature | Refrigerated |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. The sulfonamide moiety is known for its antibacterial properties, while the oxazolidine ring contributes to its stability and bioactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For example:
- Bacterial Inhibition : Studies have shown that related sulfonamide derivatives possess strong bactericidal effects against Staphylococcus spp. and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit potent antimicrobial properties, they also show varying degrees of cytotoxicity toward normal cell lines. Notably, certain derivatives demonstrated minimal cytotoxic effects on L929 cells, indicating potential for therapeutic use without significant harm to normal tissues .
Case Study 1: Antimicrobial Efficacy
A study published in December 2021 evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to our compound. The results indicated that compounds with similar functional groups exhibited effective inhibition of resistant bacterial strains while maintaining low cytotoxicity levels .
Case Study 2: Integrin Inhibition
Another significant study explored the integrin-inhibitory action of sulfonamide derivatives. The findings suggested that the compound could serve as a selective inhibitor for α4 integrins, which are implicated in inflammatory diseases. This property positions the compound as a candidate for treating conditions such as ulcerative colitis and Crohn's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
